N-octylcyclohexanecarboxamide
Description
N-Octylcyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring substituted with an octyl chain via an amide linkage. The octyl chain imparts significant lipophilicity, making it suitable for applications requiring lipid solubility, such as surfactant formulations or bioactive molecule delivery systems.
Properties
Molecular Formula |
C15H29NO |
|---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-octylcyclohexanecarboxamide |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-10-13-16-15(17)14-11-8-7-9-12-14/h14H,2-13H2,1H3,(H,16,17) |
InChI Key |
NIWNFEABZJZVCA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC(=O)C1CCCCC1 |
Canonical SMILES |
CCCCCCCCNC(=O)C1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
N-Octylbicycloheptenedicarboximide (CAS 113-48-4)
- Structure : Contains a bicycloheptene dicarboximide core with a 2-ethylhexyl substituent.
- Synthesis : Produced via reaction of Nadic anhydride with 2-ethylhexylamine .
- Applications : Functions as an insecticide synergist, enhancing the efficacy of pyrethroids by inhibiting detoxifying enzymes in pests.
- Key Differences : The bicyclic core and shorter branched alkyl chain (vs. linear octyl) reduce conformational flexibility and alter lipophilicity (logP ≈ 4.2 estimated) compared to N-octylcyclohexanecarboxamide (logP ≈ 5.5 predicted) .
2-Hydroxy-1-cyclohexanecarboxamide
- Structure : Features a hydroxyl group on the cyclohexane ring adjacent to the carboxamide.
- Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility (≈15 mg/mL estimated) compared to this compound (≈0.1 mg/mL predicted). This makes it more suitable for pharmaceutical applications requiring bioavailability .
N-(5-Chloro-2-Hydroxyphenyl)cyclohexanecarboxamide (CAS 428839-99-0)
- Structure : Combines a chloro-hydroxyphenyl group with the cyclohexanecarboxamide core.
- Properties : The aromatic chloro and hydroxy groups introduce electronic effects, lowering pKa (≈8.5 vs. ≈10 for N-octyl derivative) and enabling interactions with biological targets (e.g., enzyme active sites). Molecular weight (253.72 g/mol) is significantly lower than this compound (≈297.5 g/mol) .
N-(2-Oxo-azepin-3-yl)cyclohexanecarboxamide
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| This compound | ~297.5 | ~5.5 | ~0.1 mg/mL | Linear octyl, cyclohexane |
| N-Octylbicycloheptenedicarboximide | 275.4 | ~4.2 | Insoluble | Bicyclic core, 2-ethylhexyl |
| 2-Hydroxy-1-cyclohexanecarboxamide | 169.2 | ~1.8 | ~15 mg/mL | Hydroxyl, cyclohexane |
| N-(5-Chloro-2-hydroxyphenyl) derivative | 253.7 | ~3.0 | ~2 mg/mL | Chloro, hydroxyphenyl |
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